molecular formula C19H20N2O2S B2595036 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 313379-76-9

2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2595036
CAS No.: 313379-76-9
M. Wt: 340.44
InChI Key: LOWAUECXRBFYFX-UHFFFAOYSA-N
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Description

2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound known for its diverse chemical properties and potential applications in various fields such as medicinal chemistry and material science. This compound features a chromene core, which is a common structural motif in many bioactive molecules, and a phenyl ring substituted with a methylsulfanyl group, adding to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Knoevenagel Condensation: This step involves the reaction of 4-(methylsulfanyl)benzaldehyde with malononitrile in the presence of a base such as piperidine to form an intermediate.

    Michael Addition: The intermediate undergoes a Michael addition with dimedone (5,5-dimethyl-1,3-cyclohexanedione) to form the chromene ring.

    Cyclization and Amination: The final step involves cyclization and amination to introduce the amino group at the 2-position of the chromene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromene core is a versatile scaffold in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential in various bioassays. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, the compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The amino and carbonitrile groups can form hydrogen bonds with biological macromolecules, influencing their activity. The chromene core can interact with hydrophobic pockets in proteins, affecting their function. The methylsulfanyl group can undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(1H-1,2,4-triazol-5-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-amino-1-(dimethylamino)-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

The uniqueness of 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific substitution pattern and the presence of the chromene core. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

2-Amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The compound can be synthesized through a one-pot three-component reaction involving appropriate reagents under mild conditions. The synthesis method is notable for its efficiency and eco-friendliness, which is increasingly important in pharmaceutical development .

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. For instance, it has been evaluated against human glioblastoma and melanoma cells, demonstrating significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity is closely related to its chemical structure. The presence of the methylsulfanyl group and the tetrahydrochromene moiety are critical for enhancing its antitumor efficacy. SAR studies suggest that modifications to the phenyl ring can significantly impact activity; electron-donating groups increase potency while electron-withdrawing groups may decrease it .

Structural Feature Impact on Activity
Methylsulfanyl groupEnhances cytotoxicity
Tetrahydrochromene scaffoldEssential for biological activity
Substituents on phenyl ringModulate potency

Case Studies

  • In Vitro Evaluation : A study conducted on various human cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer types. These values indicate a strong potential for further development as an anticancer agent .
  • Mechanistic Insights : Molecular dynamics simulations have shown that the compound interacts with key proteins involved in apoptosis pathways. This interaction is primarily through hydrophobic contacts, suggesting a specific binding affinity that could be exploited for therapeutic purposes .

Properties

IUPAC Name

2-amino-7,7-dimethyl-4-(4-methylsulfanylphenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-19(2)8-14(22)17-15(9-19)23-18(21)13(10-20)16(17)11-4-6-12(24-3)7-5-11/h4-7,16H,8-9,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWAUECXRBFYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)SC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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